molecular formula C20H27N3O3S2 B2476883 4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide CAS No. 923404-18-6

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide

Cat. No. B2476883
CAS RN: 923404-18-6
M. Wt: 421.57
InChI Key: YHCKIQXLZXRHDJ-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4,5-dimethylthiazol-2-yl)benzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative diseases, and viral infections.

Scientific Research Applications

Microwave Assisted Synthesis and Enzyme Inhibition

Microwave assisted synthesis of novel acridine-acetazolamide conjugates : A study by Ulus et al. (2016) describes the microwave-assisted synthesis of acridine-acetazolamide conjugates, using 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide and other compounds. These conjugates were investigated for their inhibition effects on human carbonic anhydrase isoforms, showing significant inhibition in the low micromolar and nanomolar range, indicating potential applications in medicinal chemistry and drug design for targeting specific enzymes (Ulus et al., 2016).

Synthesis of Novel Cyclic Dipeptidyl Ureas

Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides : Sañudo et al. (2006) reported the synthesis of novel cyclic dipeptidyl ureas, including 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, by utilizing Ugi reactions and subsequent reactions in methanol and ethanol. The study presented the X-ray diffraction structure of these compounds, representing a new class of pseudopeptidic triazines, potentially useful in the development of bioactive compounds in medicinal chemistry (Sañudo et al., 2006).

Crystallography and Molecular Interaction Studies

Crystal structure studies of benzamide derivatives : Various studies like those by Mo et al. (2011), Sharma et al. (2016), and Saeed et al. (2009) have focused on the crystal structure and molecular interactions of benzamide derivatives. These studies offer detailed insights into the molecular conformations, hydrogen bonding patterns, and intermolecular interactions, essential for understanding the physical properties and reactivity of these compounds. Such information is valuable for the rational design of new compounds in drug development and material science (Mo et al., 2011), (Sharma et al., 2016), (Saeed et al., 2009).

Biological Studies and Antimicrobial Activity

Biological studies of 1,3,4-oxadiazole-2-thiones derivatives : Karanth et al. (2019) synthesized and characterized various 1,3,4-oxadiazole-2-thiones derivatives and evaluated their in vitro biological activities, including antioxidant and antibacterial activities. This research highlights the potential of benzamide derivatives in developing new antimicrobial agents (Karanth et al., 2019).

properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-4-23(17-8-6-5-7-9-17)28(25,26)18-12-10-16(11-13-18)19(24)22-20-21-14(2)15(3)27-20/h10-13,17H,4-9H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCKIQXLZXRHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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